

# An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Racivir

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Racivir**

Cat. No.: **B120467**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Racivir**, a nucleoside reverse transcriptase inhibitor (NRTI), is a racemic mixture of the two enantiomers of emtricitabine. This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, and key physicochemical and biological properties of **Racivir** and its constituent enantiomers. Detailed experimental protocols for its synthesis, chiral separation, and biological evaluation are also presented to support further research and development in the field of antiretroviral therapy.

## Chemical Structure and Nomenclature

**Racivir** is the racemic form of the compound chemically known as 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. Its molecular formula is  $C_8H_{10}FN_3O_3S$ , and it has a molar mass of 247.24 g/mol. [\[1\]](#) The structure consists of a fluorinated cytosine base linked to a 1,3-oxathiolane ring.

The IUPAC name for **Racivir**, representing the racemic mixture, is 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. [\[2\]](#)

The constituent enantiomers are:

- (-)-Emtricitabine: 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. This is the commercially available and more biologically active enantiomer.[\[2\]](#)
- (+)-Emtricitabine: 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one.[\[1\]](#)[\[3\]](#)

The Chemical Abstracts Service (CAS) number for the racemic mixture is 144371-00-6.[\[4\]](#)[\[5\]](#)

## Stereoisomerism

The key to understanding the properties of **Racivir** lies in its stereochemistry. The presence of two chiral centers in the 1,3-oxathiolane ring, at positions C2 and C5, gives rise to four possible stereoisomers.



[Click to download full resolution via product page](#)

Caption: Relationship between **Racivir** and its stereoisomers.

**Racivir** is a mixture of the two cis enantiomers, where the hydroxymethyl group at C2 and the fluorocytosine group at C5 are on the same side of the oxathiolane ring. The trans isomers, (2R, 5R) and (2S, 5S), are diastereomers of the cis isomers and exhibit lower therapeutic activity.

## Physicochemical Properties

The physicochemical properties of the individual enantiomers and the racemic mixture are crucial for formulation and pharmacokinetic studies. While comprehensive data for the (+)-enantiomer and the racemate are not readily available in comparative tables, the properties of the well-characterized (-)-emtricitabine provide a valuable reference.

| Property                | (-)-Emtricitabine                                    | Racivir (Racemic Mixture) | (+)-Emtricitabine  |
|-------------------------|------------------------------------------------------|---------------------------|--------------------|
| Appearance              | White to off-white crystalline powder <sup>[6]</sup> | Data not available        | Data not available |
| Water Solubility (25°C) | Approx. 112 mg/mL <sup>[6]</sup>                     | Data not available        | Data not available |
| logP                    | -0.43 <sup>[6]</sup>                                 | Data not available        | Data not available |
| pKa                     | 2.65 <sup>[6]</sup>                                  | Data not available        | Data not available |
| Melting Point           | Data not available                                   | Data not available        | Data not available |

## Biological Activity

The antiviral activity of **Racivir** and its enantiomers is primarily directed against the reverse transcriptase of HIV. The (-)-enantiomer, emtricitabine, is significantly more potent than the (+)-enantiomer.

| Compound           | Virus Strain                        | Assay                       | EC <sub>50</sub> / IC <sub>50</sub> (µM) | CC <sub>50</sub> (µM) | Selectivity Index (CC <sub>50</sub> /EC <sub>50</sub> ) |
|--------------------|-------------------------------------|-----------------------------|------------------------------------------|-----------------------|---------------------------------------------------------|
| (-)-Emtricitabine  | HIV-1 (LAV)                         | IC <sub>50</sub> : 0.008[7] | >100                                     | >12500                |                                                         |
| HIV-1 (Clades A-G) | EC <sub>50</sub> : 0.007 - 0.075[6] | Data not available          | Data not available                       |                       |                                                         |
| HIV-2              | EC <sub>50</sub> : 0.007 - 1.5[6]   | Data not available          | Data not available                       |                       |                                                         |
| (+)-Emtricitabine  | HIV-1                               | Data not available          | Data not available                       | Data not available    |                                                         |
| Racivir            | HIV-1                               | Data not available          | Data not available                       | Data not available    |                                                         |

## Experimental Protocols

### Synthesis of Racemic Emtricitabine

The synthesis of racemic emtricitabine can be achieved through a Vorbrüggen glycosylation reaction. The following is a generalized protocol based on published methods.[8][9]



[Click to download full resolution via product page](#)

Caption: Workflow for an ELISA-based HIV-1 RT inhibition assay.

Protocol:

- Reagent Preparation: Prepare serial dilutions of the test compounds (**Racivir**, (-)-emtricitabine, (+)-emtricitabine). Prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs including biotin-dUTP and digoxigenin-dUTP, and recombinant HIV-1 RT enzyme in a suitable buffer.
- Reaction: In a microplate, combine the HIV-1 RT enzyme, the reaction mix, and the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate the plate at 37°C for 1-2 hours.

- Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.
- Detection: Wash the plate to remove unbound reagents. Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.
- Signal Generation: After another wash step, add an HRP substrate (e.g., ABTS). The HRP will catalyze a color change.
- Data Analysis: Stop the reaction and measure the absorbance using a microplate reader. The percentage of RT inhibition is calculated relative to the positive control. The  $IC_{50}$  value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

## Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds to host cells to determine their therapeutic window. The MTT assay is a common method for this purpose.

Protocol:

- Cell Seeding: Seed a suitable host cell line (e.g., MT-4 or peripheral blood mononuclear cells) in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Data Analysis: Measure the absorbance of the wells using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration ( $CC_{50}$ ) is determined by plotting the percentage of cell viability against the log of the compound concentration. [10]

## Conclusion

**Racivir**, as a racemic mixture of the two cis-enantiomers of emtricitabine, presents a complex profile of stereoisomerism that directly impacts its biological activity. The (-)-enantiomer is the primary contributor to its potent anti-HIV efficacy. A thorough understanding of the distinct properties of each stereoisomer, facilitated by the detailed experimental protocols provided herein, is essential for the continued development and optimization of nucleoside reverse transcriptase inhibitors in the fight against HIV.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Racivir - Wikipedia [en.wikipedia.org]
- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emtricitabine Enantiomer | 137530-41-7 | SynZeal [synzeal.com]
- 4. alentrис.org [alentrис.org]
- 5. Emtricitabine Racemic Mixture | CAS No: 144371-00-6 [aquigenbio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. emtricitabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Racivir]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120467#racivir-chemical-structure-and-stereoisomerism>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)